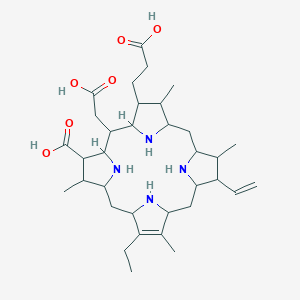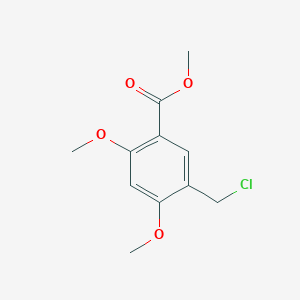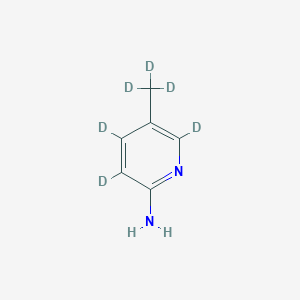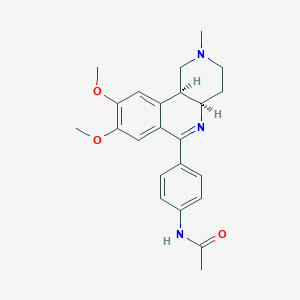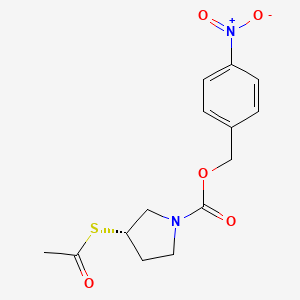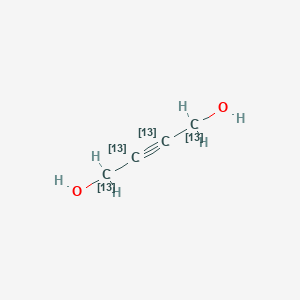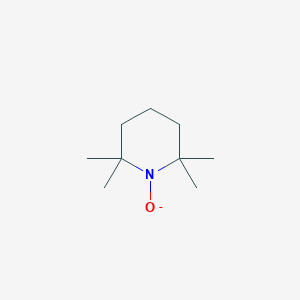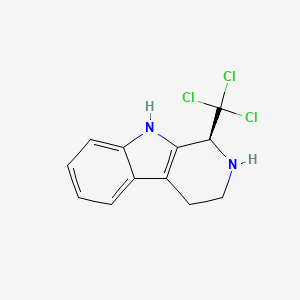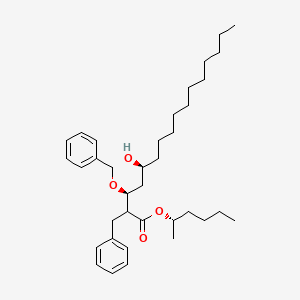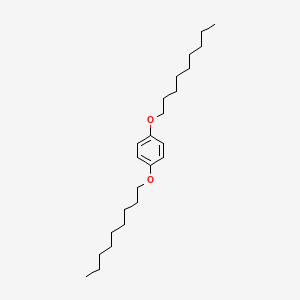
1,4-Bis(nonyloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(nonyloxy)benzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with two nonyloxy groups at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Bis(nonyloxy)benzene can be synthesized through the Williamson ether synthesis. This method involves the reaction of 1,4-dihydroxybenzene with nonyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Bis(nonyloxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding dihydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
1,4-Bis(nonyloxy)benzene has several scientific research applications, including:
Materials Science: Used as a building block for the synthesis of liquid crystals and polymers with unique optical and electronic properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 1,4-Bis(nonyloxy)benzene involves its interaction with molecular targets through its aromatic and ether functionalities. The compound can participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions and the nature of the substituents on the benzene ring.
Comparaison Avec Des Composés Similaires
1,4-Bis(decyloxy)benzene: Similar in structure but with decyloxy groups instead of nonyloxy groups.
1,4-Bis(octyloxy)benzene: Contains octyloxy groups, leading to different physical and chemical properties.
1,4-Bis(hexyloxy)benzene: Features hexyloxy groups, which affect its solubility and reactivity.
Uniqueness: 1,4-Bis(nonyloxy)benzene is unique due to its specific nonyloxy substituents, which impart distinct solubility, reactivity, and potential applications compared to its analogues. The length of the nonyl chain influences the compound’s physical properties, making it suitable for specific applications in materials science and organic synthesis.
Propriétés
Formule moléculaire |
C24H42O2 |
|---|---|
Poids moléculaire |
362.6 g/mol |
Nom IUPAC |
1,4-di(nonoxy)benzene |
InChI |
InChI=1S/C24H42O2/c1-3-5-7-9-11-13-15-21-25-23-17-19-24(20-18-23)26-22-16-14-12-10-8-6-4-2/h17-20H,3-16,21-22H2,1-2H3 |
Clé InChI |
IFQZOJUOHOVNDX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC1=CC=C(C=C1)OCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



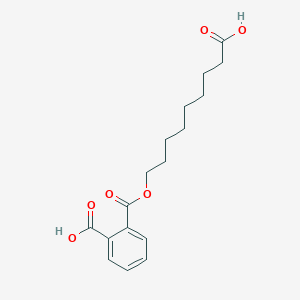
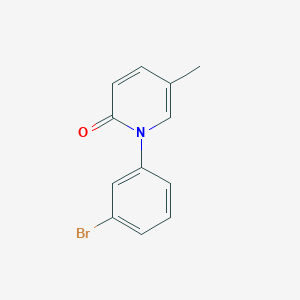
![N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B13404172.png)
